molecular formula C7H11ClO3S B14440410 (4-Chlorobutyl) 2-propynyl sulfite CAS No. 74039-52-4

(4-Chlorobutyl) 2-propynyl sulfite

Cat. No.: B14440410
CAS No.: 74039-52-4
M. Wt: 210.68 g/mol
InChI Key: RPBQPQUOVINZJK-UHFFFAOYSA-N
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Description

(4-Chlorobutyl) 2-propynyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of a sulfite ester group, a 4-chlorobutyl chain, and a 2-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobutyl) 2-propynyl sulfite typically involves the reaction of 4-chlorobutanol with 2-propynyl alcohol in the presence of sulfur trioxide or sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfite ester. The general reaction scheme is as follows:

4-Chlorobutanol+2-Propynyl Alcohol+Sulfur Trioxide(4-Chlorobutyl) 2-Propynyl Sulfite\text{4-Chlorobutanol} + \text{2-Propynyl Alcohol} + \text{Sulfur Trioxide} \rightarrow \text{this compound} 4-Chlorobutanol+2-Propynyl Alcohol+Sulfur Trioxide→(4-Chlorobutyl) 2-Propynyl Sulfite

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobutyl) 2-propynyl sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfite ester to thiols.

    Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

    Oxidation: Sulfonates

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorobutyl) 2-propynyl sulfite has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobutyl) 2-propynyl sulfite involves its interaction with specific molecular targets. The sulfite ester group can undergo hydrolysis, releasing sulfur dioxide, which can interact with cellular components. The 4-chlorobutyl and 2-propynyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobutyl) 2-propynyl sulfonate
  • (4-Chlorobutyl) 2-propynyl thiol
  • (4-Chlorobutyl) 2-propynyl ether

Uniqueness

(4-Chlorobutyl) 2-propynyl sulfite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

74039-52-4

Molecular Formula

C7H11ClO3S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chlorobutyl prop-2-ynyl sulfite

InChI

InChI=1S/C7H11ClO3S/c1-2-6-10-12(9)11-7-4-3-5-8/h1H,3-7H2

InChI Key

RPBQPQUOVINZJK-UHFFFAOYSA-N

Canonical SMILES

C#CCOS(=O)OCCCCCl

Origin of Product

United States

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